molecular formula C20H23N7O2 B15014265 1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

Cat. No.: B15014265
M. Wt: 393.4 g/mol
InChI Key: MYGNUIYRBJFSOG-FYJGNVAPSA-N
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Description

2-Hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of 2-hydroxy-1-naphthaldehyde, which is known for its utility in organic synthesis and as a building block for more complex molecules.

Preparation Methods

The synthesis of 2-hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process. The initial step often includes the preparation of 2-hydroxy-1-naphthaldehyde, which can be synthesized through the oxidation of 2-hydroxy-1-naphthylmethanol. This is followed by the reaction of 2-hydroxy-1-naphthaldehyde with 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazine under controlled conditions to form the desired hydrazone derivative .

Chemical Reactions Analysis

2-Hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar compounds to 2-hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone include:

    2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of the target compound.

    1-Hydroxy-2-naphthaldehyde: Another naphthaldehyde derivative with similar reactivity.

    4-Hydroxy-1-naphthaldehyde:

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

1-[(E)-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol

InChI

InChI=1S/C20H23N7O2/c1-26(2)19-22-18(23-20(24-19)27-9-11-29-12-10-27)25-21-13-16-15-6-4-3-5-14(15)7-8-17(16)28/h3-8,13,28H,9-12H2,1-2H3,(H,22,23,24,25)/b21-13+

InChI Key

MYGNUIYRBJFSOG-FYJGNVAPSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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